molecular formula C21H16N2O4S B2421234 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-99-6

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

Cat. No. B2421234
CAS RN: 896290-99-6
M. Wt: 392.43
InChI Key: QLVSOYNBBRKXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, there are general methods for the synthesis of similar compounds. For instance, a method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Scientific Research Applications

Theoretical Investigation in Antimalarial and COVID-19 Applications

A theoretical investigation into antimalarial sulfonamides, including derivatives similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, demonstrated their potential utility in treating COVID-19 through computational calculations and molecular docking studies. The sulfonamides showed significant in vitro antimalarial activity and favorable ADMET properties, indicating their potential as therapeutic agents against SARS-CoV-2 (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, closely related to the compound , revealed their potency as selective class III antiarrhythmic agents. These findings suggest potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Metabolic Pathway Exploration

A study on Lu AA21004, a novel antidepressant, involved derivatives akin to this compound. It focused on understanding the oxidative metabolism mediated by cytochrome P450 and other enzymes, highlighting the compound's metabolic pathways and potential for developing new antidepressants (Hvenegaard et al., 2012).

Remote Sulfonylation in Organic Synthesis

The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including structures related to the target compound, has been developed. This method provides a novel approach to synthesizing sulfonamide derivatives, offering insights into sustainable and less odorous chemical processes (Xia et al., 2016).

Hedgehog Pathway Inhibition for Cancer Therapy

GDC-0449, a molecule structurally related to this compound, has been studied for its role as a Hedgehog signaling pathway inhibitor, showing promise in cancer therapy. The research focused on its metabolic fate and disposition in rats and dogs, providing a foundation for developing new oncological treatments (Yue et al., 2011).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSOYNBBRKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.